7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-3-10-8-6(11(13)14)1-2-9-7(5)8/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSPYRCXYWGNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1[N+](=O)[O-])C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 7 Nitro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde group at the 3-position of the pyrrolo[3,2-b]pyridine ring is a versatile functional handle, susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the fused pyridine (B92270) ring and the nitro group, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic Additions and Condensations
The aldehyde functionality is expected to readily undergo nucleophilic additions and condensation reactions. A range of nucleophiles, including organometallic reagents (Grignard and organolithium compounds), cyanide, and amines, are predicted to add to the carbonyl carbon, leading to the formation of secondary alcohols, cyanohydrins, and imines, respectively.
Condensation reactions with active methylene (B1212753) compounds, such as malonates and nitroalkanes, are also anticipated. These Knoevenagel-type condensations would provide access to a variety of substituted alkenes, which could serve as precursors for more complex heterocyclic systems.
Table 1: Predicted Nucleophilic Addition and Condensation Reactions
| Nucleophile/Reagent | Predicted Product | Reaction Type |
|---|---|---|
| Grignard Reagents (R-MgX) | Secondary Alcohols | Nucleophilic Addition |
| Organolithium Reagents (R-Li) | Secondary Alcohols | Nucleophilic Addition |
| Sodium Cyanide (NaCN) | Cyanohydrins | Nucleophilic Addition |
| Primary Amines (R-NH2) | Imines (Schiff bases) | Condensation |
Oxidation and Reduction Pathways
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O) would likely effect the conversion to 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Conversely, reduction of the aldehyde to the corresponding primary alcohol, (7-nitro-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH4) would be a suitable choice for the selective reduction of the aldehyde in the presence of the nitro group. More potent reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the aldehyde and the nitro group.
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions provide a powerful tool for converting the carbonyl group into a carbon-carbon double bond. The Wittig reaction, utilizing phosphorus ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, employing phosphonate (B1237965) carbanions, are expected to be highly effective with 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. These reactions would allow for the introduction of a wide range of substituted vinyl groups at the 3-position of the heterocyclic core, leading to the synthesis of various vinyl-substituted 7-nitropyrrolo[3,2-b]pyridines. The choice of ylide or phosphonate reagent would determine the stereochemistry of the resulting alkene.
Reactivity of the Nitro Group
The nitro group at the 7-position significantly influences the electronic properties of the pyrrolo[3,2-b]pyridine ring system and is itself a key site for chemical transformations.
Reduction of the Nitro Group to Amino and Other Nitrogenous Functions
The reduction of the nitro group is a fundamental transformation that opens up a vast area of synthetic possibilities. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a common and effective method for the reduction of aromatic nitro groups to the corresponding primary amines. This would yield 3-formyl-1H-pyrrolo[3,2-b]pyridin-7-amine.
Chemical reduction methods using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also expected to be effective. The resulting amino group can then be further functionalized, for instance, through diazotization followed by substitution, allowing for the introduction of a wide array of substituents at the 7-position. Partial reduction of the nitro group to intermediate oxidation states, such as nitroso or hydroxylamino functionalities, may also be achievable under carefully controlled reaction conditions.
Table 2: Predicted Reduction Methods for the Nitro Group
| Reagent/Catalyst | Predicted Product |
|---|---|
| H2, Pd/C | 3-formyl-1H-pyrrolo[3,2-b]pyridin-7-amine |
| Sn, HCl | 3-formyl-1H-pyrrolo[3,2-b]pyridin-7-amine |
Nucleophilic Aromatic Substitution (SNAr) at the Nitro-Bearing Position
The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). While the 7-position is not a typical site for SNAr on a pyridine ring, the presence of the nitro group could potentially facilitate the displacement of a suitable leaving group at an adjacent position, should one be present. However, direct displacement of the nitro group itself is also a possibility, particularly with strong nucleophiles under forcing conditions. The feasibility of such a reaction would depend on the specific nucleophile and reaction conditions employed.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[3,2-b]pyridine Core
The reactivity of the this compound core is dictated by the electronic interplay between the electron-rich pyrrole (B145914) ring and the electron-deficient pyridine ring, further modulated by the strongly electron-withdrawing nitro group at the 7-position and the carbaldehyde group at the 3-position.
Site-Selectivity in Further Functionalization
The pyrrolo[3,2-b]pyridine system, also known as 1,6-diazaindole, presents several positions for potential functionalization. The electron-rich pyrrole moiety is generally more susceptible to electrophilic attack than the pyridine ring. However, the presence of the electron-withdrawing 3-carbaldehyde group deactivates the pyrrole ring towards electrophiles. Conversely, the pyridine ring is highly electron-deficient due to the ring nitrogen and the powerful electron-withdrawing effect of the 7-nitro group, making it a potential target for nucleophilic aromatic substitution (SNAr).
Electrophilic Substitution: Further electrophilic substitution on the pyrrole ring is expected to be challenging due to the deactivating nature of the 3-carbaldehyde group. If a reaction were to occur under harsh conditions, the C2 position would be the most likely site, directed by the pyrrole nitrogen. Electrophilic attack on the pyridine ring is highly disfavored due to its electron-deficient character, which is intensified by the 7-nitro group.
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic attack. The 7-nitro group strongly activates the positions ortho and para to it for SNAr reactions. Therefore, the C6 and C8 (if a leaving group were present) positions would be the most probable sites for nucleophilic attack. Given that the core structure has hydrogens at these positions, direct nucleophilic substitution of hydrogen is unlikely without an oxidizing agent or specific reaction conditions (e.g., Chichibabin reaction), which are not commonly reported for such systems. If a suitable leaving group were installed at the C6-position, it would be readily displaced by nucleophiles.
Rearrangement Reactions of Substituted Pyrrolopyridines
Specific rearrangement reactions involving substituted derivatives of this compound have not been documented in the literature. However, rearrangement reactions are known for various heterocyclic systems. For instance, Dimroth or Cornforth-type rearrangements could be envisaged for appropriately substituted triazole or oxazole (B20620) derivatives that could be synthesized from the carbaldehyde function. Without specific precursors derived from the title compound, any discussion on rearrangement reactions remains speculative.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For this compound to participate in these reactions, it would typically require prior conversion to a derivative bearing a suitable leaving group, such as a halide (Br, I) or a triflate.
Assuming the synthesis of a halogenated derivative (e.g., at the C2, C5, or C6 positions), the following reactivities can be predicted:
Suzuki-Miyaura Coupling: A halogenated derivative of this compound would be expected to couple with a variety of boronic acids or esters to introduce new aryl or heteroaryl substituents. The reactivity of the C-X bond would depend on its location. A halide on the pyrrole ring (C2) might require different catalytic conditions compared to a halide on the pyridine ring (C5 or C6).
Sonogashira Coupling: Coupling with terminal alkynes would also be feasible from a halogenated precursor. This would provide access to alkynyl-substituted pyrrolopyridines, which are valuable intermediates for further transformations.
Heck Reaction: The reaction with alkenes would allow for the introduction of vinyl groups.
The nitro group itself can sometimes participate in palladium-catalyzed reactions, for example, reductive coupling, but standard cross-coupling reactions typically target a carbon-halogen or carbon-triflate bond.
Below is a hypothetical data table illustrating potential outcomes for such reactions, based on general knowledge of cross-coupling on related heterocyclic systems. It is crucial to note that this data is predictive and not based on published experimental results for this specific compound.
| Reaction Type | Position of Halogen (X) | Coupling Partner | Potential Product | Typical Catalyst/Conditions |
|---|---|---|---|---|
| Suzuki | C6 | Phenylboronic acid | 6-Phenyl-7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | Pd(PPh3)4, Na2CO3, Toluene/H2O |
| Sonogashira | C2 | Phenylacetylene | 2-(Phenylethynyl)-7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | PdCl2(PPh3)2, CuI, Et3N |
| Heck | C6 | Styrene | 7-Nitro-6-styryl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | Pd(OAc)2, P(o-tol)3, Et3N |
Chemo- and Regioselectivity in Complex Transformations
The presence of multiple functional groups (nitro, aldehyde, pyrrole NH, pyridine N) in this compound presents significant challenges and opportunities for chemo- and regioselectivity.
Chemoselectivity: In reactions involving nucleophiles, the aldehyde group at C3 is a primary site for attack, leading to addition products (e.g., alcohols via reduction, imines via condensation with amines). This would compete with any potential SNAr on the pyridine ring. Selective protection of the aldehyde group would be necessary to direct reactivity towards the heterocyclic core. The nitro group can be selectively reduced to an amine, which would dramatically alter the electronic properties and reactivity of the pyridine ring, making it more susceptible to electrophilic attack. The pyrrole NH can be deprotonated and alkylated or acylated.
Regioselectivity: As discussed in section 3.3.1, electrophilic and nucleophilic attacks are expected to be highly regioselective. Electrophiles would likely target the C2 position (if forced), while nucleophiles would target positions activated by the nitro group. In cross-coupling reactions of a di-halogenated derivative, selectivity could potentially be achieved by exploiting the different electronic environments of the two rings. For instance, a C-X bond on the pyridine ring is generally more reactive in palladium-catalyzed couplings than one on the pyrrole ring.
Derivatization and Analog Synthesis Strategies
Synthesis of Imine and Hydrazone Derivatives from the Carbaldehyde
The carbaldehyde group at the C-3 position is a prime site for derivatization through condensation reactions. The formation of imines (Schiff bases) and hydrazones represents a straightforward method to introduce a wide variety of functional groups and structural motifs.
The general mechanism for both imine and hydrazone formation involves the nucleophilic addition of a primary amine or a hydrazine (B178648) derivative to the electrophilic carbonyl carbon of the aldehyde. mdpi.comresearchgate.net This is followed by the elimination of a water molecule from the resulting hemiaminal or carbinolamine intermediate to form the stable C=N double bond. mdpi.com These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the amine or hydrazine in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration step. mdpi.comrdd.edu.iq
A diverse library of derivatives can be generated by reacting 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde with various substituted primary amines (for imines) or hydrazines and hydrazides (for hydrazones).
Table 1: Synthesis of Representative Imine and Hydrazone Derivatives
| Reactant | Product Type | R Group Example | Resulting Derivative Structure |
|---|---|---|---|
| Primary Amine (R-NH₂) | Imine | 4-Fluoroaniline | N-((7-nitro-1H-pyrrolo[3,2-b]pyridin-3-yl)methylene)-4-fluoroaniline |
| Hydrazine (R-NH-NH₂) | Hydrazone | Phenylhydrazine | 1-((7-nitro-1H-pyrrolo[3,2-b]pyridin-3-yl)methylene)-2-phenylhydrazine |
Preparation of Carboxylic Acid, Ester, and Amide Analogs
The aldehyde functionality can be readily oxidized to a carboxylic acid, which serves as a key intermediate for the synthesis of esters and amides. This three-step transformation significantly expands the chemical space accessible from the parent aldehyde.
Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to a carboxylic acid using standard oxidizing agents. The choice of reagent depends on the sensitivity of other functional groups in the molecule. Common methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) via the Tollens' reaction to avoid over-oxidation or side reactions. The resulting compound is 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Esterification: The carboxylic acid can be converted to various esters through Fischer esterification. This involves reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heat. This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Amidation: Amide analogs are synthesized from the carboxylic acid, usually via an activated intermediate. A common laboratory method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an activator such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction between the carboxylic acid and a primary or secondary amine. ajchem-a.comnih.gov Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. ajchem-a.com
Table 2: Synthesis of Carboxylic Acid, Ester, and Amide Analogs
| Transformation Step | Reagents | Product Class | Example Product Name |
|---|---|---|---|
| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid | 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
| Esterification | Methanol, H₂SO₄ (cat.) | Ester | Methyl 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate |
Functionalization of the Pyrrole (B145914) Nitrogen (N-1)
The pyrrole nitrogen of the 1H-pyrrolo[3,2-b]pyridine ring possesses a proton that can be removed by a suitable base, rendering the nitrogen nucleophilic and available for reaction with a variety of electrophiles. This allows for the introduction of diverse substituents at the N-1 position.
The typical procedure involves treating the starting material with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to generate the corresponding anion. This anion is then quenched with an electrophile.
Common functionalization strategies include:
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce alkyl groups.
N-Acylation: Reaction with acid chlorides or anhydrides (e.g., acetyl chloride) to form N-acyl derivatives.
N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to attach sulfonyl groups, which can serve as protecting groups or modify the electronic properties of the ring system.
N-Arylation: While more challenging, N-arylation can be achieved using activated aryl halides under conditions such as the Buchwald-Hartwig amination.
Table 3: N-1 Functionalization Reactions
| Reaction Type | Electrophile | Reagents | Product Name |
|---|---|---|---|
| N-Alkylation | Methyl iodide | NaH, THF | 1-methyl-7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
| N-Acylation | Acetyl chloride | NaH, THF | 1-acetyl-7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde |
Development of Fused Ring Systems from this compound
The aldehyde group is a versatile functional handle for constructing new fused heterocyclic rings onto the pyrrolo[3,2-b]pyridine core. These annulation reactions lead to more complex, rigid, and structurally diverse polycyclic systems.
Several classical and modern organic reactions can be employed:
Friedländer Annulation: Condensation with a ketone containing an α-methylene group (e.g., cyclohexanone) in the presence of a base or acid catalyst yields a fused quinoline-like ring system.
Gewald Reaction: A three-component reaction of the aldehyde, an α-cyano ester (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base like morpholine (B109124) leads to the formation of a fused 2-aminothiophene ring.
Condensation with Bifunctional Nucleophiles: Reaction with reagents containing two nucleophilic sites can lead to the formation of new five- or six-membered rings. For example, reacting the aldehyde with hydrazine hydrate (B1144303) could lead to a fused pyridazine (B1198779) ring, while reaction with hydroxylamine (B1172632) could lead to a fused isoxazole (B147169) ring. An efficient method for synthesizing N-arylpyrrole-3-carbaldehydes involves a sequence between succinaldehyde (B1195056) and in situ generated imines, which can then be used to create fused heterocycles like pyrroloquinolines. rsc.org
Table 4: Strategies for Fused Ring Synthesis
| Reaction Name/Type | Reactants | Fused Ring System Formed |
|---|---|---|
| Friedländer Annulation | 2-aminoacetophenone | Pyrido[3',2':4,5]pyrrolo[3,2-b]quinoline |
| Gewald Reaction | Ethyl cyanoacetate, Sulfur | Thieno[2',3':4,5]pyrrolo[3,2-b]pyridine |
Structure-Activity Relationship (SAR) Studies for Non-Biological Applications
While many heterocyclic compounds are explored for biological activity, their unique electronic and photophysical properties also make them candidates for non-biological applications in materials science. Structure-activity relationship (SAR) studies in this context aim to correlate specific structural modifications with changes in physical properties relevant to materials like dyes, fluorescent probes, or organic semiconductors. organic-chemistry.org
For derivatives of this compound, SAR studies could focus on tuning properties such as:
Color and Fluorescence: The extent of the π-conjugated system is a key determinant of the absorption and emission wavelengths. Extending the conjugation, for instance by forming imines with aromatic amines or by creating larger fused ring systems, would be expected to shift the absorption to longer wavelengths (a bathochromic shift). The nature and position of substituents (electron-donating vs. electron-withdrawing) on these appended groups would further modulate the photophysical properties. nih.gov
Nonlinear Optical (NLO) Properties: Molecules with a strong dipole moment, created by having powerful electron-donating and electron-withdrawing groups at opposite ends of a conjugated system, can exhibit NLO properties. The inherent polarity of the 7-nitro-pyrrolopyridine core could be enhanced by introducing strong electron-donating groups, potentially at the N-1 position or via derivatization at the C-3 position.
Electrochemical Properties: The redox potentials of the molecule are critical for applications in organic electronics (e.g., OLEDs, OFETs). The electron-withdrawing nitro group makes the scaffold electron-deficient. The electrochemical behavior can be systematically tuned by introducing various substituents to either raise or lower the HOMO and LUMO energy levels.
Table 5: Conceptual SAR for Non-Biological Applications
| Structural Modification | Potential Application | Property Modulated | Expected Outcome of Modification |
|---|---|---|---|
| Formation of styryl derivative at C-3 | Organic Dyes | Absorption Maximum (λmax) | Bathochromic (red) shift in absorption spectrum |
| Introduction of a donor group at N-1 | Fluorescent Probes | Fluorescence Quantum Yield | Enhancement of emission intensity |
Combinatorial Synthesis Approaches for Diverse Libraries
Combinatorial chemistry provides a powerful strategy for the rapid synthesis of large, indexed collections of related compounds, or "libraries." The multiple reactive sites on this compound make it an excellent scaffold for combinatorial library design.
A typical approach would involve a "scaffold-based" strategy where the core is kept constant while peripheral functional groups are varied systematically. This can be achieved using parallel synthesis techniques, often in multi-well plates.
A potential combinatorial synthesis plan could involve a two-step sequence:
Parallel N-1 Alkylation: The N-1 position of the starting aldehyde is reacted with a library of different alkylating agents (R¹-X) in separate wells to produce a set of N-1 substituted intermediates.
Parallel Imine Formation: Each of the N-1 substituted intermediates is then reacted with a library of different primary amines (R²-NH₂) to generate a two-dimensional matrix of final imine products.
This approach allows for the rapid generation of hundreds or thousands of distinct compounds from a small set of starting materials, facilitating high-throughput screening for desired properties. Similar strategies can be envisioned for creating libraries of amides or esters.
Table 6: Hypothetical Combinatorial Library Matrix
| **Amine 1 (R²a-NH₂) ** | **Amine 2 (R²b-NH₂) ** | **Amine 3 (R²c-NH₂) ** | |
|---|---|---|---|
| N-Alkyl 1 (R¹a-X) | Product (R¹a, R²a) | Product (R¹a, R²b) | Product (R¹a, R²c) |
| N-Alkyl 2 (R¹b-X) | Product (R¹b, R²a) | Product (R¹b, R²b) | Product (R¹b, R²c) |
| N-Alkyl 3 (R¹c-X) | Product (R¹c, R²a) | Product (R¹c, R²b) | Product (R¹c, R²c) |
Theoretical and Computational Investigations of 7 Nitro 1h Pyrrolo 3,2 B Pyridine 3 Carbaldehyde
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in dissecting the electronic landscape of a molecule. These calculations provide fundamental insights into the distribution of electrons and the nature of chemical bonds, which in turn govern the molecule's reactivity and physical properties.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide critical information about a molecule's nucleophilic and electrophilic character.
For 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, the presence of both electron-donating (pyrrolo nitrogen) and electron-withdrawing (nitro and aldehyde) groups creates a complex electronic environment. The HOMO is expected to be localized primarily on the electron-rich pyrrolo[3,2-b]pyridine ring system, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is anticipated to be concentrated around the nitro and carbaldehyde substituents, highlighting these regions as the most probable sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally correlates with higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations can precisely quantify this energy gap, offering a predictive measure of the molecule's stability.
Table 1: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: These are representative values based on DFT calculations of similar nitro-substituted heterocyclic compounds and are subject to variation based on the specific computational method and basis set employed.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized through Molecular Electrostatic Potential (MEP) maps, which plot the electrostatic potential on the electron density surface of the molecule. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.netrsc.org
Conformational Analysis and Energy Landscapes
The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its properties and reactivity. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers to rotation around single bonds.
For this compound, a key conformational feature is the orientation of the carbaldehyde group relative to the pyrrole (B145914) ring. Rotation around the C-C bond connecting the aldehyde to the ring can lead to different conformers. Computational methods can be used to construct a potential energy surface that maps the energy of the molecule as a function of this rotational angle. This analysis can reveal the most stable conformer(s) and the transition states connecting them. Studies on similar aldehyde-substituted heterocycles have shown that specific conformations can be stabilized by intramolecular interactions, such as hydrogen bonds. mdpi.comresearchgate.netresearchgate.net
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products, including the high-energy transition state that must be overcome.
For this compound, a reaction of interest could be its behavior in cycloaddition reactions, where the electron-deficient nature of the system due to the nitro group could play a significant role. researchgate.net Quantum chemical calculations can be employed to model the approach of a dienophile and locate the transition state structure. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely mechanism can be predicted.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Chemical reactions are often carried out in a solvent, which can have a significant impact on the reaction rate and mechanism. Molecular dynamics (MD) simulations are a computational method that can explicitly model the interactions between a solute molecule and the surrounding solvent molecules over time. nih.govmdpi.com This provides a dynamic picture of how the solvent influences the solute's conformation and reactivity.
For this compound, MD simulations could be used to study its behavior in different solvents, such as water or organic solvents. These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the accessibility of reactive sites. For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating a reaction. By running simulations in various solvents, a theoretical understanding of solvent-dependent reactivity can be achieved.
In Silico Prediction of Spectroscopic Signatures for Research Purposes
Computational methods can predict various spectroscopic properties of a molecule, such as its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These in silico predictions are extremely valuable for identifying and characterizing a compound, especially when experimental data is scarce.
For this compound, DFT calculations can be used to compute the vibrational frequencies, which correspond to the peaks in an IR spectrum. nih.govdntb.gov.ua Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. The predicted UV-Vis spectrum, which is related to the electronic transitions between molecular orbitals, can provide insights into the molecule's color and photophysical properties. Comparing these predicted spectra with experimental data can help to confirm the structure of a synthesized compound.
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Signature |
|---|---|
| IR (cm⁻¹) | ~1700 (C=O stretch), ~1550 and ~1350 (NO₂ stretches) |
| ¹H NMR (ppm) | Aromatic protons in the range of 7.5-9.0, Aldehyde proton > 9.5 |
| UV-Vis (nm) | Multiple absorption bands in the UV and possibly visible region |
Note: These are approximate values based on calculations of analogous compounds and serve as a guide for experimental characterization.
Advanced Analytical Techniques in Chemical Research for Structural and Mechanistic Investigations
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS allows for the determination of a molecule's elemental formula. For 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, this technique would be used to verify that the desired product has been formed.
In a typical application, the compound is ionized using a soft ionization technique like Electrospray Ionization (ESI), and the resulting ions are analyzed. The experimentally measured mass is then compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of its constituent elements. This comparison confirms the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. This method is routinely applied in the characterization of similar heterocyclic structures. nih.govsemanticscholar.org
| Molecular Formula | Elemental Composition | Calculated Monoisotopic Mass [M+H]⁺ |
|---|---|---|
| C₈H₅N₃O₃ | Carbon: 8, Hydrogen: 5, Nitrogen: 3, Oxygen: 3 | 192.0404 |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
While one-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H) and carbons (¹³C), 2D NMR techniques are essential for assembling the complete molecular structure of complex molecules by revealing through-bond and through-space correlations between nuclei.
COSY, HSQC, HMBC for Complex Structure Assignment
A combination of 2D NMR experiments is used to piece together the carbon skeleton and the placement of protons.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the pyridine (B92270) ring, helping to confirm their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, identifying all C-H one-bond correlations. sdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. sdsu.edu It is key to connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the aldehyde proton to the C3 carbon of the pyrrole (B145914) ring, confirming the position of the carbaldehyde group. It would also be instrumental in confirming the fusion of the pyrrole and pyridine rings and the position of the nitro group.
| Experiment | Correlating Nuclei (Hypothetical) | Information Gained |
|---|---|---|
| COSY | H5 ↔ H6 | Confirms connectivity of protons on the pyridine ring. |
| HSQC | Aldehyde H ↔ Aldehyde C H2 ↔ C2 H5 ↔ C5 H6 ↔ C6 | Assigns carbons directly attached to protons. |
| HMBC | Aldehyde H ↔ C3 H2 ↔ C3, C3a, C7a H5 ↔ C3a, C7 | Confirms position of the aldehyde group and the connectivity of the fused ring system. |
NOESY for Stereochemical and Conformational Studies
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects correlations between nuclei that are close in space, regardless of whether they are connected through bonds. For a relatively planar and rigid molecule like this compound, NOESY would primarily be used to confirm assignments made via the through-bond experiments. For example, a NOESY cross-peak between the aldehyde proton and the H2 proton on the pyrrole ring would provide definitive evidence of their spatial proximity, reinforcing the structural assignment.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing exact bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-π stacking. researchgate.net
Obtaining a crystal structure for this compound would provide unequivocal proof of its constitution and connectivity, validating the assignments made by NMR and mass spectrometry. While no structure has been reported for this specific compound, the technique has been successfully applied to determine the structures of related pyrrolo-pyridazine derivatives. researchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups. These techniques are excellent for quickly identifying the presence of key functional groups and can be used to monitor the progress of a reaction, for example, by observing the appearance of a product's characteristic peak.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Pyrrole) | Stretching | ~3300-3100 |
| C=O (Aldehyde) | Stretching | ~1690-1670 |
| NO₂ (Nitro) | Asymmetric & Symmetric Stretching | ~1550-1500 and ~1360-1300 |
| C=C / C=N (Aromatic Rings) | Stretching | ~1600-1450 |
Chromatographic Techniques (HPLC, UPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating components of a mixture, making them vital for assessing the purity of the final compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common chromatographic techniques for the analysis of non-volatile, and often polar, organic compounds. A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of analytes between the stationary phase and a liquid mobile phase. The purity of this compound would typically be determined by HPLC or UPLC, often aiming for a purity of ≥95%. chemimpex.comjk-sci.com During synthesis, these methods can be used to track the consumption of starting materials and the formation of the product by analyzing small aliquots from the reaction mixture over time.
Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. Given the likely low volatility and potential for thermal degradation of this compound, GC is generally less suitable for its analysis compared to HPLC or UPLC.
Spectrophotometric Methods (UV-Vis Fluorescence) for Concentration and Purity Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, no specific experimental data regarding the UV-Vis absorption or fluorescence spectroscopic properties of the compound this compound could be located.
Spectrophotometric methods, including UV-Vis absorption and fluorescence spectroscopy, are fundamental techniques for determining the concentration and assessing the purity of chemical compounds. These methods rely on the principle that molecules absorb and emit light at specific wavelengths based on their electronic structure.
For a novel or uncharacterized compound like this compound, the typical research process would involve its synthesis and purification, followed by characterization using various analytical techniques. Spectroscopic analysis would be a critical component of this characterization.
Hypothetical Analysis Workflow:
UV-Vis Spectroscopy: A solution of the purified compound would be analyzed using a UV-Vis spectrophotometer. The resulting spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λmax) being a key characteristic. The intensity of this absorbance is related to the compound's concentration, governed by the Beer-Lambert Law (A = εbc), where 'A' is absorbance, 'ε' is the molar absorptivity (a constant for the specific compound at λmax), 'b' is the path length of the cuvette, and 'c' is the concentration. Once 'ε' is determined from a standard solution, this equation can be used to accurately measure the concentration of unknown solutions. Purity can be inferred by comparing the shape of the absorption spectrum and the value of ε against a known pure standard.
Fluorescence Spectroscopy: If the compound is fluorescent, it would be analyzed using a spectrofluorometer. This involves exciting the molecule at a specific wavelength (usually near its λmax) and measuring the emitted light at a longer wavelength. The resulting emission spectrum would provide the wavelength of maximum emission. The fluorescence intensity is often directly proportional to the concentration at low concentrations, making it a highly sensitive analytical method. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is another important characteristic property that would be determined.
Without published research on this compound, it is not possible to provide data tables on its specific spectrophotometric properties, such as λmax, molar absorptivity, or fluorescence emission wavelengths. The generation of such data would require experimental synthesis and analysis of the compound in a laboratory setting.
Applications in Chemical Research and Material Science
Role as a Versatile Building Block in Organic Synthesis
In organic synthesis, a versatile building block is a molecule that can be used to construct a wide range of more complex structures. The title compound, 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde, possesses two key reactive sites: the aldehyde group and the nitro-substituted aromatic system.
The aldehyde functionality is a gateway to numerous chemical transformations, including:
Reductive amination: To introduce various amine-containing side chains.
Wittig and related olefination reactions: To form carbon-carbon double bonds and extend the carbon framework.
Aldol and similar condensation reactions: To create new carbon-carbon bonds and build molecular complexity.
Oxidation and reduction: To convert the aldehyde to a carboxylic acid or an alcohol, respectively, providing further synthetic handles.
The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic aromatic substitution reactions. Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a variety of coupling reactions to introduce new substituents or to be used as a key pharmacophore.
Precursors for Complex Heterocyclic Systems
The combination of the aldehyde and the latent amino group (from the reduction of the nitro group) makes this compound a promising precursor for the synthesis of more complex, fused heterocyclic systems. For instance, intramolecular condensation reactions between a derivative of the aldehyde and the amino group formed from the nitro group could lead to the formation of novel polycyclic aromatic systems with unique electronic and biological properties.
Exploration in Advanced Materials Chemistry
The field of advanced materials chemistry often leverages molecules with specific electronic and photophysical properties.
Potential in Organic Electronics and Optoelectronic Materials
Nitro-substituted aromatic compounds are known for their electron-accepting properties. This characteristic is crucial for the design of organic semiconductors, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-deficient nature of the 7-nitro-1H-pyrrolo[3,2-b]pyridine core, combined with the potential for further functionalization through the aldehyde group, could allow for the tuning of its electronic energy levels (HOMO and LUMO) to match other materials in electronic devices.
Application in Dye Synthesis and Pigments
The extended π-conjugated system of the pyrrolopyridine core, when appropriately substituted, can absorb light in the visible region of the electromagnetic spectrum, a key characteristic of dyes and pigments. The presence of both an electron-withdrawing nitro group and a reactive aldehyde group provides handles for the synthesis of various chromophores. For example, condensation of the aldehyde with electron-rich coupling partners could lead to the formation of donor-acceptor type dyes with intense colors and potentially interesting photophysical properties.
Ligand Design in Coordination Chemistry and Catalysis
The pyridine nitrogen atom and the pyrrole (B145914) nitrogen atom of the 1H-pyrrolo[3,2-b]pyridine scaffold can act as coordination sites for metal ions. The electronic properties of the ligand, and thus the properties of the resulting metal complex, can be fine-tuned by the substituents on the ring system. The strong electron-withdrawing nitro group would modulate the electron density at the nitrogen atoms, influencing the strength of the metal-ligand bond. Such tailored ligands could find applications in catalysis, where the electronic environment of the metal center is critical for its catalytic activity.
Development of Novel Chemical Probes and Reagents
Chemical probes are molecules used to study biological systems. The aldehyde group in this compound can be used to covalently label biomolecules, such as proteins, through the formation of Schiff bases with lysine residues. The pyrrolopyridine core could also serve as a fluorescent reporter, allowing for the visualization and tracking of the labeled biomolecules. The specific substitution pattern would influence the spectroscopic properties of such a probe.
Future Research Directions and Unexplored Avenues
Development of Highly Efficient and Sustainable Synthetic Routes
Table 1: Comparison of Synthetic Approaches
| Synthetic Strategy | Key Features | Potential Advantages |
| Traditional Synthesis | Multi-step, may involve harsh reagents and conditions. | Established and understood pathways. |
| Catalytic Methods | Use of transition metals or organocatalysts to facilitate key bond formations. | Increased efficiency, milder reaction conditions, potential for asymmetric synthesis. |
| Flow Chemistry | Continuous reaction processes in microreactors. | Enhanced safety, scalability, and reproducibility; precise control over reaction parameters. |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel. | Reduced workup and purification steps, improved time and resource efficiency. |
Investigation of Novel Reaction Pathways and Mechanistic Insights
A thorough understanding of the reactivity of 7-nitro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is crucial for its effective utilization. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrrolopyridine ring system and the aldehyde functionality. Future studies should explore its participation in a wider range of chemical transformations beyond standard aldehyde chemistry. This includes investigating its utility in multicomponent reactions, which allow for the rapid construction of complex molecules from simple starting materials. Detailed mechanistic studies, combining experimental kinetics with computational modeling, will be essential to elucidate the underlying reaction pathways and to enable the rational design of new synthetic applications.
Exploration of Unconventional Derivatization Strategies
The carbaldehyde group provides a convenient handle for a wide array of chemical modifications. While traditional derivatization techniques are valuable, future research should venture into more unconventional strategies to create a diverse library of analogues. The application of modern synthetic methods such as photoredox catalysis could open up new avenues for functionalization that are not accessible through traditional thermal reactions. Furthermore, exploring its use in "click chemistry" reactions could facilitate its conjugation to other molecules of interest, such as biomolecules or polymers, for applications in chemical biology and materials science.
Table 2: Potential Derivatization Approaches
| Derivatization Strategy | Description | Potential Applications |
| Reductive Amination | Conversion of the aldehyde to a variety of primary, secondary, and tertiary amines. | Synthesis of biologically active compounds. |
| Wittig and Related Reactions | Formation of carbon-carbon double bonds, allowing for the introduction of diverse substituents. | Creation of extended π-systems for materials science applications. |
| Photoredox Catalysis | Use of light to initiate novel chemical transformations at the aldehyde or other positions on the ring. | Access to unique and previously inaccessible derivatives. |
| Click Chemistry | Highly efficient and specific reactions for linking the molecule to other chemical entities. | Development of probes, bioconjugates, and functional materials. |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful tool to accelerate the exploration of this compound and its derivatives. Density functional theory (DFT) and other quantum chemical methods can be employed to predict a range of molecular properties, including reactivity, electronic structure, and spectroscopic signatures. nih.gov Such in silico studies can guide synthetic efforts by identifying the most promising derivatization strategies and predicting the properties of the resulting molecules. This predictive capability can save significant time and resources in the laboratory by prioritizing experimental work on candidates with the highest potential for desired applications.
Potential for Supramolecular Chemistry Applications
The planar structure and the presence of hydrogen bond donors and acceptors in this compound make it an intriguing candidate for applications in supramolecular chemistry. Future research could investigate its ability to self-assemble into ordered structures, such as liquid crystals or molecular gels, through non-covalent interactions like hydrogen bonding and π-π stacking. The aldehyde functionality could also be used to form dynamic covalent bonds, leading to the creation of responsive supramolecular materials. The exploration of its coordination chemistry with various metal ions could also lead to the development of novel metal-organic frameworks (MOFs) with interesting catalytic or gas storage properties.
Q & A
Q. How to study enzymatic interactions of this compound with oxidoreductases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
